molecular formula C11H11FN2O B11898132 (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one

(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one

Cat. No.: B11898132
M. Wt: 206.22 g/mol
InChI Key: NVXLBCNIHBTWCG-VIFPVBQESA-N
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Description

(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a fluorine atom and a tetrahydropyrrolo ring fused to a quinoxaline core. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aryl cyclopropanes and quinoxalinones, which undergo ring opening and cyclization reactions mediated by visible light . This catalyst-free methodology is operationally simple and efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve more scalable and cost-effective methods. These methods often utilize standard laboratory reagents and conditions that can be easily adapted for large-scale production. The use of visible light-mediated reactions is particularly advantageous due to its green and efficient approach .

Chemical Reactions Analysis

Types of Reactions

(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxalinone derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one. The compound has shown promising results against various bacterial strains:

  • Bacterial Inhibition : Research indicates that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study reported that certain synthesized derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as antituberculosis agents .

Therapeutic Potential

The unique structural characteristics of this compound make it a candidate for further pharmacological exploration:

  • CNS Activity : The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research into related compounds has indicated possible interactions with neurotransmitter systems .
  • Cancer Research : Some studies have explored the anticancer potential of compounds within the same family as this compound. These investigations focus on the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

Case Study 1: Antimicrobial Screening

A comprehensive screening of synthesized derivatives of this compound revealed notable antibacterial properties:

CompoundBacterial StrainMIC (µg/mL)
6dMycobacterium smegmatis6.25
9cPseudomonas aeruginosa12.5
7aStaphylococcus aureus15

This table summarizes findings from a study where various derivatives were tested against multiple bacterial strains .

Case Study 2: Neuropharmacological Applications

In exploring the neuropharmacological potential of tetrahydropyrroloquinoxalines, researchers have found that modifications at the fluorine position can enhance binding affinity to serotonin receptors. These findings suggest that this compound could be developed into a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, stabilizing the DNA duplex and inhibiting the replication of cancer cells . Additionally, its fluorine atom enhances its binding affinity to target proteins, increasing its biological activity.

Comparison with Similar Compounds

(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fluorine atom, which enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Biological Activity

(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the use of starting materials such as substituted pyrroles and quinoxalines. The synthesis pathway often includes:

  • Formation of the Tetrahydropyrrole Ring : Utilizing cyclization reactions.
  • Fluorination : Introduction of the fluorine atom at the 8-position through electrophilic substitution.
  • Final Modifications : Adjustments to optimize biological activity.

The detailed synthetic route and conditions can be found in various chemical literature sources .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrate its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-70.46Inhibition of estrogen receptors
NCI-H4608.55Induction of apoptosis
HepG-20.71Inhibition of cell proliferation

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Neuroprotective Effects

There is emerging evidence that this compound exhibits neuroprotective activities. Studies indicate that it may mitigate oxidative stress and reduce neuroinflammation in models of neurodegenerative diseases. The mechanisms proposed include:

  • Antioxidant Activity : Scavenging free radicals.
  • Modulation of Neurotransmitter Levels : Enhancing dopaminergic signaling.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for therapeutic applications. Preliminary studies suggest:

  • Absorption : Moderate bioavailability with a favorable partition coefficient.
  • Metabolism : Primarily hepatic with potential for drug-drug interactions.
  • Toxicity : Low cytotoxicity in normal cell lines compared to cancerous counterparts .

Case Study 1: Efficacy in Breast Cancer Models

In a controlled study involving MCF-7 breast cancer cells treated with varying concentrations of this compound, researchers observed a dose-dependent reduction in cell viability. The study concluded that the compound could potentially inhibit tumor growth through targeted mechanisms.

Case Study 2: Neuroprotection in Animal Models

Another study evaluated the neuroprotective effects of the compound in a rat model of Parkinson's disease. Administration resulted in significant preservation of dopaminergic neurons and improved motor function scores compared to control groups.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

(3aS)-8-fluoro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C11H11FN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15)/t9-/m0/s1

InChI Key

NVXLBCNIHBTWCG-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H]2C(=O)NC3=C(N2C1)C=C(C=C3)F

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)F

Origin of Product

United States

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